1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone
Overview
Description
The compound “1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone” is a derivative of 5-Bromo-1H-pyrrolo[2,3-b]pyridine . The 5-Bromo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocycle . It is a solid compound with an empirical formula of C8H5BrN2O2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was obtained by a one-step substitution reaction . The reaction was carried out under the condition of catalyst 4-dimethylaminopyridine (DMAP) and triethylamine . This method is advantageous due to its mild conditions, simple post-treatment, and high yield of the target compound .Molecular Structure Analysis
The molecular structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a related compound, has been studied. It consists of fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton .Chemical Reactions Analysis
While specific chemical reactions involving “1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone” are not available in the retrieved data, it’s worth noting that 5-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine have been studied. It has an average mass of 197.032 Da and a monoisotopic mass of 195.963608 Da .Scientific Research Applications
Cancer Therapy
This compound has been found to be a potent inhibitor of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . In particular, one derivative of this compound, referred to as compound 4h, exhibited potent FGFR inhibitory activity .
Breast Cancer Treatment
In vitro studies have shown that compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Diabetes Management
Due to the efficacy of similar compounds to reduce blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Crystallography
The title compound forms an essentially planar aza-indole skeleton, with fused six-membered pyridine and five-membered pyrrole rings . In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .
Synthesis of Potent FGFR Inhibitors
This compound is used in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are potent FGFR inhibitors . These derivatives have shown promising results in inhibiting FGFR1, 2, and 3 .
Development of Cytotoxic Platinum (II) Dichlorido Complexes
The title compound has been utilized as the N-donor carrier ligand of highly cytotoxic platinum (II) dichlorido complexes .
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential activities against FGFR1, 2, and 3, given the reported activities of related compounds . Additionally, the development of novel 7-azaindole derivatives through further modifications could be a promising area of research .
Mechanism of Action
Target of Action
The primary target of the compound 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Activation of the receptor results in downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
properties
IUPAC Name |
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl3N2O/c10-4-1-5-6(7(16)9(11,12)13)3-15-8(5)14-2-4/h1-3H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSBNBIYNUINNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(=O)C(Cl)(Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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